
N-(6-Bromo-2-pyridyl)thiourea
Vue d'ensemble
Description
N-(6-Bromo-2-pyridyl)thiourea is a chemical compound with the molecular formula C6H6BrN3S It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-bromo-2-pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-pyridyl)thiourea typically involves the reaction of 6-bromo-2-aminopyridine with thiocyanate or isothiocyanate reagents. One common method involves the reaction of 6-bromo-2-aminopyridine with ammonium thiocyanate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group to form the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Bromo-2-pyridyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as thiazoles or imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridyl derivatives, sulfonyl thioureas, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(6-Bromo-2-pyridyl)thiourea has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in plants and pests.
Mécanisme D'action
The mechanism of action of N-(6-Bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features and the nature of the biological target. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or disrupt signaling pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(6-Bromo-2-pyridyl)thiourea include other pyridyl-substituted thioureas and related heterocyclic compounds, such as:
N-(2-Pyridyl)thiourea: A similar compound with a pyridyl group at the 2-position instead of the 6-position.
Thiazolo[4,5-b]pyridines: Heterocyclic compounds that share structural similarities with pyridyl thioureas and exhibit similar biological activities.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 6-position of the pyridyl ring, which can influence its reactivity and biological activity. This substitution pattern can lead to different interactions with molecular targets compared to other pyridyl-substituted thioureas .
Propriétés
IUPAC Name |
(6-bromopyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIACEDQLCMXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439578-83-3 | |
| Record name | (6-BROMO-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

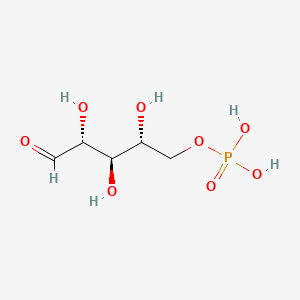
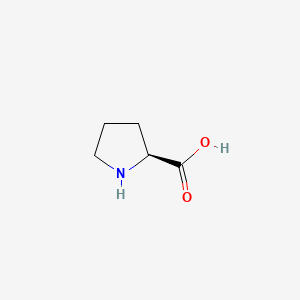


![1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B3425573.png)
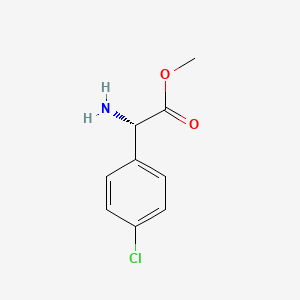
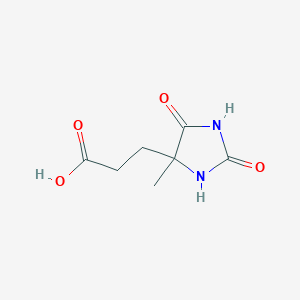
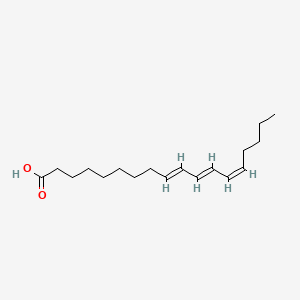
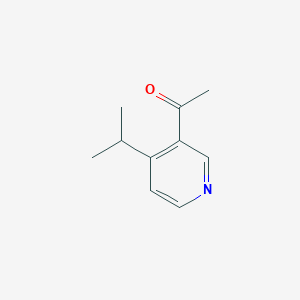
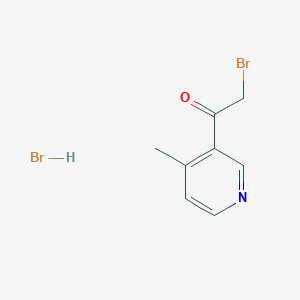
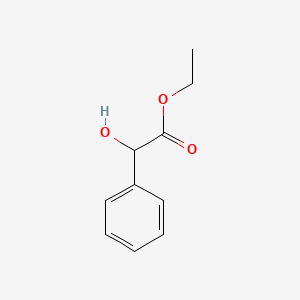
![tert-butyl N-[carbamoyl(phenyl)methyl]carbamate](/img/structure/B3425609.png)

